2,6-dimethylphenyl 3-chlorobenzoate
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Overview
Description
2,6-Dimethylphenyl 3-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol It is a benzoate ester derived from 3-chlorobenzoic acid and 2,6-dimethylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with 2,6-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3-azidobenzoate derivatives.
Hydrolysis: The major products are 3-chlorobenzoic acid and 2,6-dimethylphenol.
Scientific Research Applications
2,6-Dimethylphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving esterases and their role in hydrolyzing ester bonds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 3-chlorobenzoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 3-chlorobenzoic acid and 2,6-dimethylphenol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl benzoate
- 3-Chlorophenyl 3-chlorobenzoate
- 2,6-Dimethylphenyl 4-chlorobenzoate
Uniqueness
2,6-Dimethylphenyl 3-chlorobenzoate is unique due to the presence of both methyl groups on the phenyl ring and the chlorine atom on the benzoate ring. This combination of substituents can influence the compound’s reactivity and interactions with enzymes, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-5-3-6-11(2)14(10)18-15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDCQBYAOQZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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